N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-3-carboxamide is a synthetic compound that features both indole and thiophene moieties. Indole derivatives are known for their wide range of biological activities, while thiophene derivatives are often used in pharmaceuticals and organic electronics. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Scientific Research Applications
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
Target of Action
The compound N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-3-carboxamide, also known as N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-3-carboxamide, is a derivative of indole . Indole derivatives are known to have a wide range of biological activities and are often used in the treatment of various disorders, including cancer . They bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
One study found that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited the polymerization of tubulin . This suggests that this compound may interact with its targets in a similar way, leading to changes in cell cycle progression and apoptosis.
Biochemical Pathways
Given the known biological activities of indole derivatives, it is likely that this compound affects multiple pathways related to cell proliferation, apoptosis, and cell cycle regulation .
Result of Action
The result of the compound’s action at the molecular and cellular level is likely to be a reduction in cell proliferation and an increase in apoptosis, as suggested by studies on similar compounds . This could potentially make it effective in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Future Directions
Indole derivatives, such as “N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-3-carboxamide”, have attracted increasing attention in recent years due to their wide range of biological activities . Future research could focus on the development of novel indole derivatives and their potential applications in treating various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-3-carboxamide typically involves multiple stepsThe Fischer indole synthesis is often employed to create the indole core . This involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
For the thiophene moiety, a common method involves the use of thiophene-3-carboxylic acid, which can be activated using reagents like phosphoric anhydride or acyloxyphosphonium salts . The final step involves coupling the indole and thiophene derivatives under conditions that promote amide bond formation, such as using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide: Similar indole structure but with a pyrazole moiety.
N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: Contains a benzo[d]thiazole moiety instead of thiophene.
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-3-carboxamide is unique due to its combination of indole and thiophene moieties, which confer both biological activity and electronic properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-18-6-4-11-8-12(2-3-14(11)18)15(19)9-17-16(20)13-5-7-21-10-13/h2-8,10,15,19H,9H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJAOVDTMXSLHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CSC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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